molecular formula C10H6N2OS2 B2841569 N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide CAS No. 865545-78-4

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B2841569
CAS No.: 865545-78-4
M. Wt: 234.29
InChI Key: UMIVALFFGSRDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide (CAS 865545-78-4) is a synthetic heterocyclic amide derivative of growing interest in medicinal chemistry and biochemical research. This compound features a thiophene-2-carboxamide moiety linked to a 3-cyanothiophene scaffold, a structure known for its diverse biological activities. It is a solid with a predicted boiling point of 328.2±32.0 °C and a density of 1.44±0.1 g/cm3 . Research indicates that this compound and its structural analogs exhibit significant antimicrobial properties . Studies have shown potent activity against yeast strains such as Candida glabrata and Candida krusei , as well as against various Gram-positive and Gram-negative bacterial strains, making it a valuable scaffold for developing new anti-infective agents . Furthermore, in vitro antioxidant assays (ABTS method) have demonstrated that the compound possesses moderate free radical scavenging activity, which contributes to its profile as a multifunctional research chemical . The compound has been fully characterized by techniques including FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction, confirming its molecular structure and purity . Its electronic properties and chemical reactivity have also been investigated computationally using density functional theory (DFT), providing researchers with deep insights for further structural optimization . This product is intended for research and development purposes only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS2/c11-6-7-3-5-15-10(7)12-9(13)8-2-1-4-14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVALFFGSRDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide can be synthesized through an N-acylation reaction. The process involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The reaction is typically carried out under controlled conditions and characterized by various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains. For example, the compound demonstrated higher antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of cardiovascular diseases. It has shown potential in modulating lipid metabolism and reducing arterial plaque formation, which are critical factors in atherosclerosis . These findings suggest that this compound could play a role in the prevention or treatment of inflammatory conditions.

3. Antioxidant Activity
this compound has also been evaluated for its antioxidant properties. In vitro studies using the ABTS method demonstrated significant inhibition of free radicals, indicating its potential as a protective agent against oxidative stress .

4. Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in inflammatory pathways. This characteristic could be instrumental in developing new therapeutic strategies targeting chronic inflammatory diseases .

Materials Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a semiconductor makes it a suitable candidate for enhancing device performance .

2. Polymer Chemistry
This compound serves as a building block for synthesizing functionalized polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, which is valuable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound revealed that it exhibited an inhibition range from 40% to 86% against Staphylococcus aureus and Bacillus subtilis. The results were compared with standard antibiotics, demonstrating the compound's potential as an alternative antimicrobial agent .

Case Study 2: Cardiovascular Research

In cardiovascular models, this compound was assessed for its impact on lipid profiles and plaque formation. The results indicated significant reductions in inflammatory markers and lipid accumulation within arterial walls, suggesting its utility in cardiovascular disease management .

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Variations

Thiophene carboxamides exhibit diverse biological activities depending on substituents and structural modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity Purity/Yield Reference
N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide C₁₀H₅N₃OS₂ 3-cyano thiophene Dual EGFR/HER2 inhibition Not reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 5-nitro, trifluoromethyl Narrow-spectrum antibacterial 42% purity
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 5-nitro, difluorophenyl Antibacterial 99.05% purity
Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide) cobalt(II) C₂₄H₂₀CoN₆O₂S₄ Pyridinyl-thiourea, cobalt complex Antioxidant (DPPH/ABTS assays) Not reported
6-(4-Cyano-3-fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride C₂₂H₂₀ClFN₃OS Benzo[b]thiophene, cyano-fluorophenyl Anticancer (in vitro) >95% purity
N-Adamantyl-5-methylthiophene-2-carboxamide C₁₇H₂₀NOS 5-methyl, adamantyl Antitubercular (EthA-activated) 76% yield

Key Findings and Trends

Electron-Withdrawing Groups Enhance Target Binding The cyano group in this compound improves EGFR/HER2 inhibition compared to non-cyano analogs, likely due to stronger hydrogen bonding with kinase domains . Nitro groups in nitrothiophene carboxamides () enhance antibacterial activity by increasing electrophilicity, though purity varies significantly (42% vs. 99%) .

Bulkier Substituents Improve Membrane Permeability

  • Adamantyl and piperidinylmethyl groups () enhance lipophilicity, aiding penetration into bacterial or cancer cell membranes .

Metal Coordination Boosts Antioxidant Activity

  • Cobalt(II) complexes of thiophene carboxamides () show superior radical scavenging compared to free ligands, surpassing propyl gallate but lagging behind vitamin E .

Structural Complexity vs. Synthetic Feasibility

  • Benzo[b]thiophene derivatives () require multi-step synthesis but achieve high purity (>95%), whereas simpler analogs (e.g., 5-methylthiophenes) are synthesized in fewer steps with moderate yields (47–76%) .

Limitations and Contradictions

  • Purity Discrepancies : The antibacterial nitrothiophene carboxamide in has only 42% purity, raising questions about activity reliability compared to high-purity analogs .
  • Activity-Specific Substituents: While cyano groups favor kinase inhibition, nitro groups are more effective in antibacterial contexts, suggesting substituent choice must align with the target pathway .

Biological Activity

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound features both cyano and carboxamide functional groups, contributing to its distinct chemical reactivity and biological activity. The presence of these groups allows for various interactions with biological targets, including hydrogen bonding and π-π stacking interactions with macromolecules such as proteins and nucleic acids.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate acylating agents. The compound can be synthesized through a multi-step process that includes the activation of thiophene derivatives followed by acylation reactions .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study showed that derivatives based on this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In comparative assays, these compounds outperformed traditional antibiotics like Ampicillin .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In one study, the compound exhibited substantial radical scavenging activity, comparable to ascorbic acid, which is a well-known antioxidant. The mechanism involves the donation of electrons to free radicals, thereby neutralizing them and preventing oxidative stress .

Enzyme Inhibition

Recent investigations have focused on the compound's ability to inhibit specific enzymes. For instance, it has been identified as a selective inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This property positions it as a potential therapeutic candidate for managing type 2 diabetes. Kinetic studies revealed that it acts as a non-competitive inhibitor with an IC50 value significantly lower than that of established inhibitors like Acarbose .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with active sites on enzymes or receptors.
  • π-π Stacking : The aromatic thiophene rings can engage in π-π stacking interactions with nucleobases or protein residues, enhancing binding affinity and specificity.
  • Inhibition of Protein–Protein Interactions (PPIs) : The compound has been studied for its potential to disrupt PPIs involved in oxidative stress pathways, particularly through modulation of the Nrf2-Keap1 signaling pathway .

Study 1: Antimicrobial Efficacy

A series of thiophene derivatives were synthesized based on this compound. Their antibacterial activity was evaluated against several bacterial strains using standard broth microdilution methods. Results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency.

CompoundActivity Against S. aureus (%)Activity Against B. subtilis (%)
7a86.982.5
7b78.376.0
Control40.050.0

Study 2: Antioxidant Assessment

The antioxidant capacity was measured using the ABTS assay, where various derivatives were tested against ascorbic acid.

Compound% Inhibition
7a62.0
Ascorbic Acid88.44

These findings underscore the compound's potential as a lead structure for developing new antimicrobial and antioxidant agents.

Q & A

Q. What are the recommended synthetic routes for N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide, and how can intermediates be purified effectively?

The synthesis typically involves multi-step reactions, including:

  • Thiophene ring functionalization : Cyanogroups are introduced via nucleophilic substitution or cyanation reactions using reagents like CuCN or KCN under controlled conditions .
  • Amide coupling : Carboxylic acid activation (e.g., using DCC/HOBt) followed by reaction with amines like 3-aminothiophene derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: acetonitrile or DCM/ether) ensures purity .

Q. Example Table: Common Reaction Conditions

StepReagents/ConditionsYield (%)Purity Method
CyanationCuCN, DMF, 100°C65-75Column (EtOAc/Hexane)
Amide CouplingDCC, HOBt, RT80-85Recrystallization (MeCN)

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and dihedral angles (e.g., thiophene-cyanothiophene dihedral angles ~8–15°) .
  • Spectroscopy :
    • NMR : 1^1H/13^13C NMR confirms substituent positions (e.g., cyano group at δ ~110–120 ppm in 13^13C) .
    • IR : Stretching vibrations for C≡N (~2200 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) contradictions between similar thiophene carboxamides be resolved?

  • Case Study : If substituent X in analog A increases potency but reduces it in analog B:

    • Perform molecular docking to compare binding modes (e.g., steric clashes vs. hydrogen bonding) .
    • Validate with isothermal titration calorimetry (ITC) to measure binding affinity differences .
  • Data Table : SAR Analysis Example

    SubstituentIC50_{50} (nM)LogPBinding Energy (kcal/mol)
    -CN12.52.1-8.7
    -NO2_245.31.8-6.2

Q. What strategies optimize reaction yields for scale-up synthesis while minimizing side products?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • In-line monitoring : Use HPLC or FTIR to detect intermediates and terminate reactions at peak purity .

Q. How can conflicting crystallographic data (e.g., disordered cyanogroups) be resolved?

  • Refinement strategies :
    • Apply TWINABS in SHELXL for twinned crystals .
    • Use DFT calculations to validate electron density maps for ambiguous regions .
  • Example : A study resolved disorder in a thiophene derivative by refining two occupancy models and comparing R-factors .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (<3.5 for oral bioavailability), PSA (<140 Ų), and CYP450 inhibition risks .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence material science applications?

  • Cyclic voltammetry : Measure redox potentials to assess suitability for organic semiconductors (HOMO-LUMO gap ~3.2 eV) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict charge transport properties .

Q. What methodologies address solubility challenges in formulation studies?

  • Co-crystallization : Use succinic acid or PEG to enhance aqueous solubility .
  • Nanoemulsion : Prepare via high-pressure homogenization (particle size <200 nm) for in vivo delivery .

Q. How can contradictory biological data (e.g., varying IC50_{50}50​ across labs) be reconciled?

  • Standardized protocols :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48h incubation) .
    • Validate via orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., serum concentration in media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.